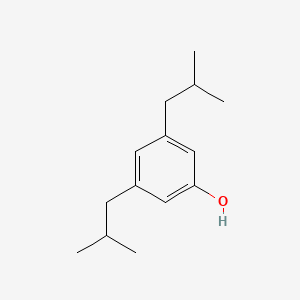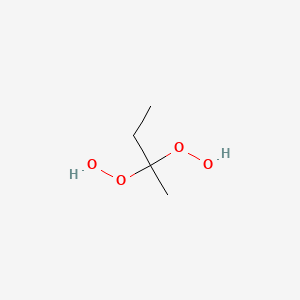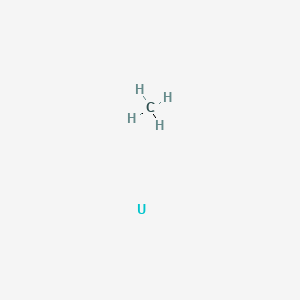
Uranium carbide (UC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium carbide is a hard refractory ceramic material that exists in several stoichiometries, such as uranium methanide (UC), uranium sesquicarbide (U2C3), and uranium acetylide (UC2) . It is known for its high melting point and excellent thermal conductivity, making it a valuable material in various high-temperature applications.
Preparation Methods
Uranium carbide can be synthesized through several methods:
Reaction of Uranium Metal Powder with Carbon: This method involves heating uranium metal powder with carbon at high temperatures.
Carbon Reduction of Uranium Oxide: Uranium oxide (UO2 or U3O8) is reduced with carbon to form uranium carbide.
Reaction with Hydrocarbon Gases: Uranium metal powder reacts with hydrocarbon gases to form uranium carbide.
Direct Preparation from Uranium Fluorides: Uranium fluorides are directly converted to uranium carbide.
Industrial production often involves carbothermal reduction, where uranium dioxide is reduced with carbon at high temperatures to produce uranium carbide .
Chemical Reactions Analysis
Uranium carbide undergoes various chemical reactions, including:
Oxidation: Uranium carbide reacts with oxygen to form uranium oxides.
Reaction with Water: At elevated temperatures, uranium carbide reacts with water to produce uranium dioxide, hydrogen, and hydrocarbons.
Reaction with Acids: Uranium carbide can react with acids, leading to the formation of uranium salts and release of gases.
Common reagents include oxygen, water, and acids, with major products being uranium oxides, hydrogen, and various hydrocarbons.
Scientific Research Applications
Uranium carbide has several scientific research applications:
Mechanism of Action
The mechanism by which uranium carbide exerts its effects involves its high thermal conductivity and stability at high temperatures. In nuclear reactors, it efficiently transfers heat while maintaining structural integrity. As a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact .
Comparison with Similar Compounds
Uranium carbide is compared with other similar compounds like uranium dioxide (UO2) and uranium nitride (UN):
Uranium Dioxide (UO2): While both have high melting points, uranium carbide has better thermal conductivity.
Uranium Nitride (UN): Uranium nitride also has high thermal conductivity but differs in its chemical reactivity and stability.
Similar compounds include uranium methanide (UC), uranium sesquicarbide (U2C3), and uranium acetylide (UC2) .
Properties
CAS No. |
12070-09-6 |
|---|---|
Molecular Formula |
CH4U |
Molecular Weight |
254.071 g/mol |
IUPAC Name |
methane;uranium |
InChI |
InChI=1S/CH4.U/h1H4; |
InChI Key |
QRKOGTOMYRGNOR-UHFFFAOYSA-N |
Canonical SMILES |
C.[U] |
physical_description |
Black, metallic solid; [Sax] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


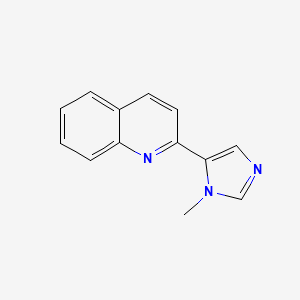
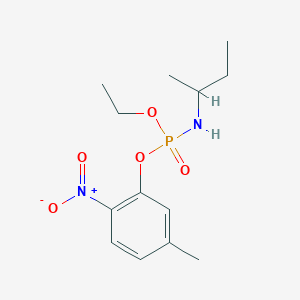
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
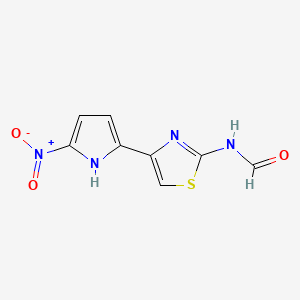
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
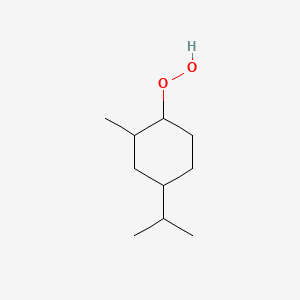
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
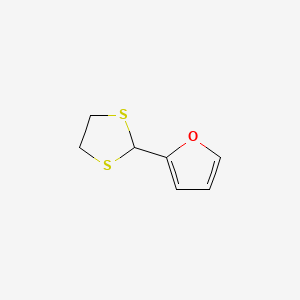
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
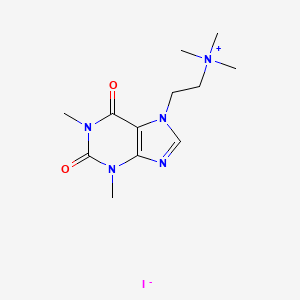
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
